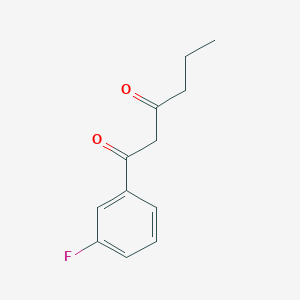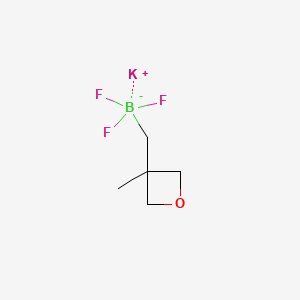
Potassium trifluoro((3-methyloxetan-3-yl)methyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide is a chemical compound with the molecular formula C4H7BF3OK It is a boron-containing compound that features a trifluoromethyl group and an oxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide typically involves the reaction of a boron-containing precursor with a trifluoromethylating agent. One common method is the reaction of potassium trifluoroborate with an oxetane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other boron-containing compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted boron compounds. These products have significant applications in organic synthesis and materials science .
Applications De Recherche Scientifique
Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in drug delivery systems and as a boron carrier in boron neutron capture therapy (BNCT).
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment and other diseases.
Mécanisme D'action
The mechanism of action of potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide involves its interaction with molecular targets through the formation of boron-carbon bonds. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The oxetane ring provides structural rigidity, making the compound suitable for applications in materials science and drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro[(oxetan-3-yl)methyl]boranuide
- Potassium trifluoro[(oxetan-3-yloxy)methyl]boranuide
- Potassium trifluoro(oxetan-3-yl)borate
Uniqueness
Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide is unique due to the presence of the trifluoromethyl group and the oxetane ring. These structural features confer enhanced reactivity and stability, making it a valuable compound in various research and industrial applications. Its ability to form stable boron-carbon bonds distinguishes it from other boron-containing compounds .
Propriétés
Formule moléculaire |
C5H9BF3KO |
|---|---|
Poids moléculaire |
192.03 g/mol |
Nom IUPAC |
potassium;trifluoro-[(3-methyloxetan-3-yl)methyl]boranuide |
InChI |
InChI=1S/C5H9BF3O.K/c1-5(3-10-4-5)2-6(7,8)9;/h2-4H2,1H3;/q-1;+1 |
Clé InChI |
FDHABMNJKBEQFF-UHFFFAOYSA-N |
SMILES canonique |
[B-](CC1(COC1)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-azaspiro[3.3]heptane](/img/structure/B13487695.png)

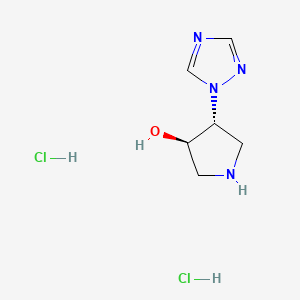

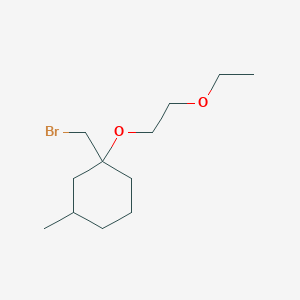

![1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13487724.png)
![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13487725.png)
![methyl (2Z)-2-[(dimethylamino)methylene]-3-oxopentanoate](/img/structure/B13487726.png)
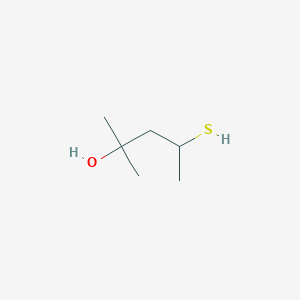
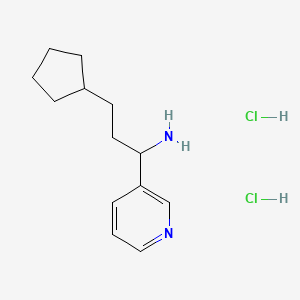
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid](/img/structure/B13487748.png)

